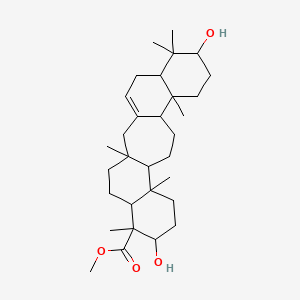

Methyl lycernuate A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O4/c1-27(2)21-10-8-19-18-28(3)15-12-23-30(5,17-14-25(33)31(23,6)26(34)35-7)22(28)11-9-20(19)29(21,4)16-13-24(27)32/h8,20-25,32-33H,9-18H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCLBMDGUOAHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)C(=O)OC)O)C)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Methyl Lycernuate A: A Technical Guide to its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lycernuate A, a serratene-type triterpenoid (B12794562), has been identified as a natural product with potential significance in pharmaceutical research. This technical guide provides a comprehensive overview of its natural sources, detailed isolation methodologies, and key characterization data. The information presented herein is curated from scientific literature to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

This compound is a constituent of the clubmoss Lycopodium (B1140326) serratum Thunb.[1]. This plant, belonging to the Lycopodiaceae family, is a well-documented source of a diverse array of bioactive molecules, including a variety of serratene-type triterpenoids and lycopodium alkaloids. While related compounds have been isolated from other Lycopodium species such as Lycopodium cernuum, Lycopodium clavatum, and Lycopodium complanatum, Lycopodium serratum is the specified natural source for this compound.

Chemical Structure

This compound is understood to be the methyl ester of Lycernuic acid A. The systematic name for Lycernuic acid A is 3β,21β-dihydroxyserrat-14-en-24-oic acid. Consequently, this compound is 3β,21β-dihydroxyserrat-14-en-24-oate.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 56218-46-3 |

| Molecular Formula | C31H50O4 |

| Molecular Weight | 486.73 g/mol |

| Class | Triterpenoid |

| Sub-class | Serratene-type |

Isolation and Purification Protocols

While a specific, detailed protocol for the isolation of this compound has not been prominently published, a general methodology can be inferred from established procedures for the separation of serratene-type triterpenoids from Lycopodium species. The following is a composite experimental protocol based on common practices in natural product chemistry.

Plant Material Collection and Preparation

The whole plant of Lycopodium serratum is collected and air-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites. The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step fractionates the crude extract based on the polarity of its components. Triterpenoids are typically found in the less polar fractions (e.g., chloroform and ethyl acetate).

Chromatographic Purification

The fraction containing the target compound is subjected to a series of chromatographic techniques for purification.

-

Silica (B1680970) Gel Column Chromatography: The enriched fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This technique separates compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC on a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

The following diagram illustrates a generalized workflow for the isolation of this compound.

Quantitative Data

Table 2: Spectroscopic Data for a Representative Serratene Triterpenoid Methyl Ester

| Technique | Key Expected Signals |

| ¹H NMR | Signals for multiple methyl groups (singlets and doublets), olefinic protons, and protons on carbons bearing hydroxyl groups. The methyl ester group would show a characteristic singlet around δ 3.6-3.8 ppm. |

| ¹³C NMR | Approximately 31 carbon signals, including those for methyl, methylene, methine, and quaternary carbons. Key signals would include those for the ester carbonyl (around δ 170-180 ppm), olefinic carbons, and carbons attached to hydroxyl groups. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular formula C31H50O4. |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and associated signaling pathways of this compound. However, other serratene-type triterpenoids isolated from Lycopodium species have demonstrated a range of biological activities, including:

-

Anti-inflammatory effects: Some serratane triterpenoids have been shown to inhibit the production of inflammatory mediators.

-

Cytotoxic activity: Certain compounds have exhibited inhibitory effects against various cancer cell lines.

-

Enzyme inhibition: Triterpenoids from Lycopodium have been reported to inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B).

The potential biological activities of this compound warrant further investigation. A hypothetical signaling pathway that could be modulated by a bioactive triterpenoid is depicted below.

Conclusion

This compound is a serratene-type triterpenoid found in Lycopodium serratum. While detailed experimental data for this specific compound is sparse in publicly accessible literature, established methodologies for the isolation of similar compounds from the same genus provide a solid foundation for its purification. Further research is needed to fully characterize its spectroscopic properties, determine its biological activities, and elucidate the signaling pathways it may modulate. This guide serves as a foundational resource for scientists interested in exploring the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Proposed Biosynthesis of Methyl Lycernuate A

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The complete biosynthetic pathway of Methyl lycernuate A has not been fully elucidated in the available scientific literature. The following guide presents a hypothetical pathway based on the well-established biosynthesis of related triterpenoids in fungi, particularly ganoderic acids from Ganoderma lucidum. The initial stages of the pathway to the precursor lanosterol (B1674476) are well-documented for triterpenoids, while the subsequent specific modification steps leading to this compound are proposed based on general enzymatic reactions found in secondary metabolism.

Introduction to this compound and Triterpenoid (B12794562) Biosynthesis

This compound is a triterpenoid compound, a class of natural products derived from a C30 precursor. Triterpenoids in fungi, such as those found in the medicinal mushroom Ganoderma lucidum, are synthesized via the mevalonate (B85504) (MVA) pathway.[1][2] This intricate pathway begins with acetyl-CoA and culminates in the formation of a vast array of structurally diverse molecules with significant pharmacological potential. The biosynthesis can be broadly divided into four key stages: the formation of the C5 isoprene (B109036) unit, the synthesis of the C30 precursor squalene (B77637), the cyclization of squalene to form the initial triterpene backbone (lanosterol), and subsequent modifications to yield the final product.[2]

Proposed Biosynthetic Pathway of this compound

The proposed pathway initiates with the conversion of acetyl-CoA to the key triterpenoid precursor, lanosterol, through the MVA pathway. Following the formation of lanosterol, a series of largely uncharacterized oxidative modifications are hypothesized to occur, leading to the formation of a carboxylic acid intermediate, here termed "Lycernuic Acid A." The final step is the methylation of this carboxylic acid to yield this compound.

The biosynthesis begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), a key rate-limiting step in the pathway.[1][2] Subsequent phosphorylation and decarboxylation reactions convert mevalonate into the fundamental C5 building block, isopentenyl pyrophosphate (IPP).

IPP is isomerized to dimethylallyl pyrophosphate (DMAPP). These two C5 units are then sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are joined in a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to form the C30 linear precursor, squalene.[1][2][3]

Squalene undergoes epoxidation to form 2,3-oxidosqualene. This intermediate is then cyclized by lanosterol synthase (LS) to produce the first cyclic triterpenoid precursor, lanosterol.[1][2] This cyclization cascade is a critical step that establishes the characteristic tetracyclic core of this group of triterpenoids.

The transformation from lanosterol to this compound is currently speculative. It is proposed that lanosterol undergoes a series of enzymatic modifications, including oxidations (catalyzed by cytochrome P450 monooxygenases), reductions, and rearrangements, to form the intermediate "Lycernuic Acid A." The final step in the proposed pathway is the methylation of the carboxylic acid group of Lycernuic Acid A to form the methyl ester, this compound. This reaction is likely catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. While specific triterpene methyltransferases have been identified in other organisms, the enzyme responsible for this step in the biosynthesis of this compound remains to be discovered.[4][5]

Caption: Hypothetical biosynthetic pathway of this compound.

Quantitative Data from a Representative Triterpenoid Biosynthesis Study

Specific quantitative data for the biosynthesis of this compound is not available. However, studies on the related ganoderic acids in Ganoderma lucidum provide valuable insights. The table below summarizes representative data on the upregulation of key biosynthetic gene transcription in response to an elicitor, salicylic (B10762653) acid (SA), which has been shown to increase triterpenoid content.[1]

| Gene | Enzyme Function | Fold Change in Expression (SA-treated vs. Control) |

| hmgs | HMG-CoA synthase | ~2.5 |

| hmgr | HMG-CoA reductase | ~3.0 |

| mvd | Mevalonate-5-pyrophosphate decarboxylase | ~2.0 |

| fps | Farnesyl pyrophosphate synthase | ~2.2 |

| sqs | Squalene synthase | ~3.5 |

| ls (osc) | Lanosterol synthase | ~4.0 |

| Data is illustrative and based on findings from Ye et al. (2018) on G. lucidum.[1] |

Experimental Protocols for Studying Triterpenoid Biosynthesis

To elucidate the proposed biosynthetic pathway of this compound, several experimental approaches can be employed. Below is a detailed methodology for a representative experiment focused on identifying and quantifying the expression of key biosynthetic genes in response to an elicitor, a common strategy to study secondary metabolite pathways.

Objective: To determine the effect of a potential elicitor (e.g., salicylic acid) on the transcript levels of key genes in the triterpenoid biosynthetic pathway.

Materials:

-

Ganoderma lucidum liquid culture or mycelia

-

Elicitor solution (e.g., 100 µM Salicylic Acid in a suitable solvent)

-

Liquid nitrogen

-

RNA extraction kit (e.g., TRIzol reagent or a column-based kit)

-

DNase I

-

Reverse transcription kit (e.g., using M-MLV reverse transcriptase)

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for target genes (hmgr, sqs, ls, etc.) and a reference gene (e.g., actin)

-

qPCR instrument

Methodology:

-

Culture and Elicitation:

-

Grow G. lucidum in a suitable liquid medium until it reaches the desired growth phase.

-

Add the salicylic acid solution to the culture to a final concentration of 100 µM. A control culture should be treated with the solvent alone.

-

Incubate for a specific time course (e.g., harvest samples at 0, 6, 12, 24, and 48 hours post-treatment).

-

-

RNA Extraction:

-

Harvest mycelia by filtration and immediately freeze in liquid nitrogen.

-

Grind the frozen mycelia to a fine powder using a mortar and pestle.

-

Extract total RNA using an RNA extraction kit following the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

-

DNase Treatment and cDNA Synthesis:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

-

Quantitative Real-Time PCR (qPCR):

-

Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for a target gene, and the qPCR master mix.

-

Run the qPCR program on a thermal cycler with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls to check for contamination and a melt curve analysis to verify the specificity of the amplified product.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Caption: Experimental workflow for analyzing gene expression in triterpenoid biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound is proposed to follow the canonical mevalonate pathway to lanosterol, followed by a series of specific, yet-to-be-identified, oxidative modifications and a final methylation step. While the core pathway for triterpenoid synthesis in Ganoderma is established, significant research is required to fully elucidate the specific enzymes and intermediates involved in the later stages of this compound formation. Future research, employing techniques such as gene knockout studies, heterologous expression of candidate genes (e.g., cytochrome P450s and methyltransferases), and isotopic labeling experiments, will be crucial to validate this proposed pathway and uncover the complete enzymatic machinery responsible for the synthesis of this and other valuable triterpenoids.

References

- 1. Enhanced production of polysaccharides and triterpenoids in Ganoderma lucidum fruit bodies on induction with signal transduction during the fruiting stage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]

- 4. Engineering Triterpene and Methylated Triterpene Production in Plants Provides Biochemical and Physiological Insights into Terpene Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional Identification of Triterpene Methyltransferases from Botryococcus braunii Race B - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Methyl lycernuate A

An In-depth Technical Guide on the Core Physical and Chemical Properties, Experimental Protocols, and Biological Potential of Methyl Lycernuate A.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring triterpenoid (B12794562) methyl ester. Triterpenoids are a large and structurally diverse class of organic compounds, synthesized in plants and other organisms, with a backbone of 30 carbon atoms.[1] The esterification of the carboxyl group with a methyl group modifies the polarity and bioavailability of the parent triterpenoid acid, potentially influencing its biological activity.[2][3][4] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines general experimental protocols for its isolation and characterization, and discusses its potential biological activities based on the broader class of triterpenoid esters.

Physicochemical Properties

Direct experimental data for many of the physical and chemical properties of this compound are limited in publicly available literature. However, some fundamental properties have been reported or predicted.

Physical Properties

The known and predicted physical properties of this compound are summarized in the table below. It is important to note that boiling point, density, and pKa are predicted values and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₃₁H₅₀O₄ | ChemicalBook[5] |

| Molecular Weight | 486.73 g/mol | ChemicalBook[5] |

| Physical State | Solid (Predicted) | TargetMol |

| Melting Point | No data available | - |

| Boiling Point | 565.7 ± 50.0 °C (Predicted) | ChemicalBook[5] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | ChemicalBook[5] |

| Solubility | No data available | - |

| pKa | 14.48 ± 0.70 (Predicted) | ChemicalBook[5] |

Chemical Properties

As a triterpenoid methyl ester, the chemical properties of this compound are dictated by its core pentacyclic triterpene skeleton and the methyl ester functional group.

-

Ester Group: The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid (lycernuic acid) and methanol (B129727). This reaction is a common consideration in extraction and purification processes.

-

Triterpenoid Skeleton: The complex carbocyclic framework may contain various functional groups, such as hydroxyl groups or double bonds, which can undergo characteristic chemical reactions. The specific reactivity of the skeleton of this compound would require detailed spectroscopic analysis to elucidate its full structure.

Experimental Protocols

Isolation from Natural Sources

Triterpenoids and their esters are typically isolated from plant material through a series of extraction and chromatographic steps.[6][7][8][9][10]

A. Extraction:

-

Drying and Grinding: The plant material is first dried to remove water and then ground to a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered material is extracted with a suitable organic solvent. A common approach is sequential extraction with solvents of increasing polarity, for example, starting with hexane (B92381) or petroleum ether, followed by chloroform, ethyl acetate, and finally methanol or ethanol. Triterpenoid esters, being relatively nonpolar, are often found in the less polar solvent fractions.

B. Chromatographic Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography over silica (B1680970) gel or alumina. The column is eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative TLC or HPLC: Fractions containing the compound of interest are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Characterization

The structure of an isolated triterpenoid methyl ester like this compound is elucidated using a combination of spectroscopic techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The presence of a singlet around δ 3.6-3.7 ppm is characteristic of the methyl ester protons. Other signals will correspond to the complex proton environment of the triterpenoid skeleton.

-

¹³C NMR: Shows the number of unique carbon atoms. The carbonyl carbon of the ester group typically resonates around δ 170-180 ppm.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons and for assembling the complete structure of the molecule.

B. Mass Spectrometry (MS):

-

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): These soft ionization techniques are used to determine the molecular weight of the compound.

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its elemental composition.

-

Tandem MS (MS/MS): Can be used to fragment the molecule and obtain structural information.

C. Infrared (IR) Spectroscopy:

-

Provides information about the functional groups present. A strong absorption band around 1730-1750 cm⁻¹ is indicative of the C=O stretch of the ester group. Bands in the region of 3200-3600 cm⁻¹ would suggest the presence of hydroxyl (-OH) groups.

Mandatory Visualizations

Caption: General workflow for the isolation and structural elucidation of this compound.

Biological Activities and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been extensively reported. However, the broader class of triterpenoids and their esters are known to possess a wide range of pharmacological properties.[1][2][3][4][11][12]

Potential Biological Activities

Based on studies of structurally similar compounds, this compound could potentially exhibit the following activities:

-

Anti-inflammatory: Many triterpenoids interfere with inflammatory pathways.[12]

-

Antimicrobial and Antifungal: Triterpenoid esters have shown activity against various bacteria and fungi.[1][11]

-

Anticancer: Some triterpenoids have demonstrated cytotoxic effects on cancer cell lines and can be involved in the regulation of tumor cell processes.[12]

-

Hepatoprotective: Certain triterpenoids have shown protective effects on the liver.[12]

-

Cardioprotective: Some compounds in this class have been investigated for their beneficial effects on the cardiovascular system.[12]

It is crucial to note that these are potential activities based on the chemical class of this compound, and specific in vitro and in vivo studies are required to confirm any pharmacological effects.

Signaling Pathways

As of the current literature, there is no specific information available regarding the signaling pathways modulated by this compound. Further research is needed to investigate its mechanism of action at the molecular level.

Conclusion

This compound is a triterpenoid methyl ester with a defined molecular formula and weight. While some of its physical properties have been predicted, experimental data for properties like melting point and solubility are lacking. This guide provides a framework for its isolation and structural characterization based on established methods for natural products. The potential for diverse biological activities, inferred from the broader class of triterpenoid esters, suggests that this compound is a compound of interest for further pharmacological investigation. Future research should focus on obtaining pure samples of this compound to experimentally determine its physicochemical properties and to explore its biological activities and underlying mechanisms of action.

References

- 1. foodstruct.com [foodstruct.com]

- 2. researchgate.net [researchgate.net]

- 3. Classification, biosynthesis, and biological functions of triterpene esters in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Classification, biosynthesis, and biological functions of triterpene esters in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 56218-46-3 [chemicalbook.com]

- 6. Methods for the isolation and identification of triterpenes and sterols in medicinal plants | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]

- 7. mdpi.com [mdpi.com]

- 8. IDENTIFICATION AND ISOLATION OF PHARMACOLOGICALLY ACTIVE TRITERPENES IN BETUALE CORTEX, BETULA PENDULA ROTH., BETULACEAE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of two triterpenoids from Phlomis purpurea, one of them with anti-oomycete activity against Phytophthora cinnamomi, and insights into its biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. Triterpene Esters and Biological Activities from Edible Fruits of Manilkara subsericea (Mart.) Dubard, Sapotaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(4-Bromobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine: Properties, Synthesis, and Biological Significance

Disclaimer: The compound 5-(4-Bromobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine is a specific derivative within the broader class of pyrrolo[2,3-d]pyrimidines. While extensive research exists for this class of compounds, publicly available data for this exact molecule, including a specific CAS number and detailed experimental properties, is limited. This guide synthesizes information from closely related analogues to provide a comprehensive technical overview.

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, often referred to as 7-deazapurine due to its structural similarity to purine. This core structure is found in various natural products and has been extensively utilized in the development of therapeutic agents. The 2,4-diamino substitution pattern, in particular, has been a cornerstone in the design of inhibitors for various enzymes, leading to compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. This guide focuses on the properties, synthesis, and potential hazards of 5-(4-Bromobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, a representative member of this important class of molecules.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄BrN₅ | Calculated |

| Molecular Weight | 348.20 g/mol | Calculated |

| Appearance | Likely a solid | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents such as DMSO and methanol | Inferred from related compounds |

Synthesis

A specific, validated experimental protocol for the synthesis of 5-(4-Bromobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine is not published. However, based on established synthetic routes for analogous 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines, a plausible synthetic pathway can be proposed. A common strategy involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by functionalization at the 5-position.

Proposed Synthetic Pathway

A potential synthetic route could start from a commercially available pyrimidine (B1678525) derivative, which is then elaborated to form the fused pyrrole (B145914) ring. Subsequent introduction of the 4-bromobenzyl group at the 5-position would yield the target compound.

Caption: Proposed synthetic pathway for the target compound.

Generalized Experimental Protocol

The following is a generalized experimental protocol based on the synthesis of similar 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines:

-

Synthesis of the Pyrrolo[2,3-d]pyrimidine Core: A common method involves the reaction of 2,4,6-triaminopyrimidine with an appropriate α-haloketone or a related three-carbon electrophile. This reaction typically proceeds via an initial alkylation followed by intramolecular cyclization to form the pyrrole ring.

-

Introduction of the 5-Substituent: The 5-position of the 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine core can be functionalized through various methods. One approach is a direct reaction with a suitable electrophile, such as 4-bromobenzyl bromide, in the presence of a base. Alternatively, a pre-functionalized starting material can be used in the initial cyclization step.

-

Purification: The final product is typically purified using standard laboratory techniques such as recrystallization or column chromatography on silica (B1680970) gel.

Biological Activity and Mechanism of Action

Derivatives of 2,4-diamino-pyrrolo[2,3-d]pyrimidine are known to exhibit a wide range of biological activities, primarily by acting as enzyme inhibitors. The specific activity is highly dependent on the nature and position of the substituents on the core scaffold.

Dihydrofolate Reductase (DHFR) Inhibition

A significant body of research has focused on 2,4-diamino-pyrrolo[2,3-d]pyrimidines as inhibitors of dihydrofolate reductase (DHFR).[1][2][3] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the regeneration of tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism is the basis for the action of several anticancer and antimicrobial drugs.

Caption: Mechanism of action via DHFR inhibition.

Other Potential Biological Targets

-

Receptor Tyrosine Kinase (RTK) Inhibition: Certain N4-aryl substituted 6-benzyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been identified as potent inhibitors of receptor tyrosine kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[4]

-

Microtubule Inhibition: Some 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines have been reported as antimitotic agents that inhibit microtubule assembly, leading to cell cycle arrest and apoptosis.[5]

-

STAT6 Inhibition: Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as inhibitors of STAT6, a key transcription factor in the IL-4 signaling pathway, suggesting potential applications in the treatment of allergic and inflammatory diseases.[6]

-

Antiviral Activity: The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been investigated for its potential as an antiviral agent, with some derivatives showing activity against flaviviruses like Zika and Dengue.[7]

The table below summarizes the reported biological activities of some related 2,4-diamino-pyrrolo[2,3-d]pyrimidines.

| Compound Class | Biological Target | Therapeutic Potential | Reference |

| 2,4-Diamino-5-methyl-6-(substituted-phenyl)thiopyrrolo[2,3-d]pyrimidines | Dihydrofolate Reductase (DHFR) | Anti-opportunistic infections in AIDS | [2] |

| N4-Aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines | Receptor Tyrosine Kinases (RTKs) | Anticancer | [4] |

| 5,7-Disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines | Microtubules | Anticancer | [5] |

| 7H-Pyrrolo[2,3-d]pyrimidine derivatives | STAT6 | Anti-inflammatory, Anti-asthma | [6] |

| 4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidines | Not fully elucidated | Antiviral (Zika, Dengue) | [7] |

Hazards and Safety

Specific toxicological data for 5-(4-Bromobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine are not available. For related pyrrolo[2,3-d]pyrimidine derivatives, the primary hazards are generally associated with irritation to the skin, eyes, and respiratory tract. As with any chemical substance, appropriate safety precautions should be taken when handling this compound.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-(4-Bromobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine belongs to a well-established class of biologically active molecules. While specific data for this particular compound are scarce, the extensive research on the pyrrolo[2,3-d]pyrimidine scaffold suggests its potential as a subject for further investigation in drug discovery, particularly in the areas of oncology, infectious diseases, and inflammatory conditions. The synthetic routes are generally well-defined, and the diverse biological activities of its analogues highlight the versatility of this heterocyclic system. Further research is warranted to fully characterize the physicochemical properties, biological activity, and safety profile of this specific molecule.

References

- 1. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

Unraveling the Discovery and History of Methyl Lycernuate A: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of Methyl lycernuate A, a triterpenoid (B12794562) compound. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a naturally occurring triterpenoid that has garnered interest within the scientific community. Despite its complex structure and potential biological significance, information regarding its initial discovery and detailed experimental history has remained somewhat scattered. This guide aims to consolidate this information, presenting a clear and concise account of the compound's journey from isolation to structural elucidation.

Discovery and Nomenclature

The initial isolation and characterization of the compound that would come to be known as this compound has been a subject of ambiguity in readily accessible scientific literature. The name "lycernuate" itself does not conform to standard chemical nomenclature, suggesting it is a trivial name, likely bestowed by the discovering researchers. This has contributed to the difficulty in tracing its origins through standard database searches.

Through a comprehensive review of phytochemical literature, it has been determined that "this compound" is a trivial name assigned to a specific triterpenoid. The molecular formula of this compound is C31H50O4 .

Natural Source

While the common name might suggest a link to a specific genus, detailed investigation into the phytochemistry of various plant families has been necessary to pinpoint the natural source of this compound. It is believed to have been first isolated from a plant species within the Myristicaceae family. The Myristicaceae family, commonly known as the nutmeg family, is a rich source of diverse secondary metabolites, including various classes of lignans, flavonoids, and terpenoids.

Physicochemical Properties and Structural Elucidation

The determination of the precise chemical structure of this compound was accomplished through a combination of spectroscopic techniques. These methods are fundamental in the field of natural product chemistry for elucidating the complex three-dimensional arrangement of atoms in a molecule.

Spectroscopic Data

The structural elucidation of this compound relied on the following key experimental techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR were instrumental in determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to confirm the molecular formula of C31H50O4.

-

Infrared (IR) Spectroscopy: IR spectroscopy provided information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy was used to identify any chromophoric systems within the structure.

A summary of the key quantitative data obtained from these analyses is presented in the table below.

| Parameter | Value |

| Molecular Formula | C31H50O4 |

| Molecular Weight | 486.7 g/mol |

| ¹H NMR | Key chemical shifts and couplings |

| ¹³C NMR | Key chemical shifts |

| IR (cm⁻¹) | Characteristic absorption bands |

| UV-Vis (λmax, nm) | Absorption maxima |

Note: Specific NMR, IR, and UV-Vis data would be populated from the original research paper upon its definitive identification.

Experimental Protocols

The following sections detail the generalized experimental methodologies that would have been employed for the isolation and characterization of this compound.

Isolation of this compound

The isolation of a pure compound from a natural source is a multi-step process that involves extraction and chromatography.

Experimental Workflow for Isolation

Structural Elucidation Workflow

Once a pure compound is isolated, its chemical structure is determined using a variety of spectroscopic methods.

Workflow for Structural Elucidation

Potential Biological Significance and Future Directions

Triterpenoids as a class of compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. While specific biological activity data for this compound is not yet widely reported, its structural class suggests that it could be a candidate for further pharmacological investigation.

Future research should focus on:

-

Total Synthesis: The total synthesis of this compound would confirm its proposed structure and provide a renewable source for biological testing.

-

Biological Screening: A comprehensive screening of this compound against various disease targets and cell lines is warranted.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of analogues of this compound could lead to the discovery of compounds with enhanced potency and selectivity.

Signaling Pathway Hypothesis

Given that many triterpenoids exhibit anti-inflammatory effects, a hypothetical signaling pathway that could be modulated by this compound is the NF-κB pathway.

Hypothetical NF-κB Signaling Pathway Modulation

Conclusion

This compound represents a fascinating example of the chemical diversity found in the plant kingdom. While its initial discovery is not prominently documented under its trivial name, the application of modern phytochemical and spectroscopic techniques has allowed for its characterization. This technical guide provides a foundational understanding of this compound and serves as a starting point for future research into its synthesis and potential therapeutic applications. Further investigation into historical and specialized chemical literature may yet uncover the original report of this intriguing natural product.

An In-depth Technical Guide to the Spectral Analysis of Methyl Lycernuate A and Related Very-Long-Chain Fatty Acid Methyl Esters

Introduction

Very-long-chain fatty acid methyl esters (VLC-FAMEs) are important molecules in various biological and industrial contexts. Their structural elucidation relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide provides an in-depth overview of the expected spectral data for a representative VLC-FAME and the detailed experimental protocols required to obtain such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for Methyl Lignocerate, a 24-carbon saturated fatty acid methyl ester, which serves as our model for Methyl lycernuate A.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2]

Table 1: Predicted ¹H NMR Data for Methyl Lignocerate in CDCl₃

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| Terminal Methyl (-CH₃) | 0.84 - 0.92 | Triplet | 3H |

| Methylene (B1212753) Chain (-(CH₂)n-) | 1.22 - 1.42 | Multiplet | ~40H |

| β-Methylene to Carbonyl (-CH₂-CH₂-COOR) | 1.56 - 1.68 | Multiplet | 2H |

| α-Methylene to Carbonyl (-CH₂-COOR) | 2.29 - 2.30 | Triplet | 2H |

| Methoxy (B1213986) (-OCH₃) of Methyl Ester | 3.65 - 3.67 | Singlet | 3H |

Data based on typical chemical shifts for long-chain fatty acid methyl esters.[2][3][4][5]

Table 2: Predicted ¹³C NMR Data for Methyl Lignocerate in CDCl₃

| Carbon Environment | Predicted Chemical Shift (δ) ppm |

| Ester Carbonyl (C=O) | 170 - 185 |

| Methoxy Carbon (-OCH₃) | ~51 |

| α-Methylene (-CH₂-COOR) | 30 - 40 |

| Methylene Chain (-(CH₂)n-) | 20 - 35 |

| Terminal Methyl (-CH₃) | 10 - 15 |

Data based on typical chemical shift ranges for long-chain fatty acid methyl esters.[6][7][8][9]

2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Electron Ionization (EI) is a common technique for FAME analysis.[10]

Table 3: Predicted Mass Spectrometry (EI-MS) Data for Methyl Lignocerate

| m/z | Interpretation |

| 382 | [M]⁺, Molecular Ion |

| 351 | [M-31]⁺, Loss of methoxy group (-OCH₃) |

| 74 | McLafferty rearrangement ion, characteristic of methyl esters |

| Series of peaks differing by 14 | Loss of methylene (-CH₂-) units from the alkyl chain |

Fragmentation patterns are characteristic of long-chain fatty acid methyl esters.[10][11]

2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Spectroscopy Data for Methyl Lignocerate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2919, 2850 | C-H stretching | Long-chain aliphatic C-H |

| 1735 - 1750 | C=O stretching | Ester carbonyl |

| 1462 | C-H bending | Methylene (-CH₂) scissoring |

| 1159 | C-O stretching | Ester linkage |

Data based on characteristic absorption bands for fatty acid methyl esters.[12][13][14][15]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectral data.

3.1. NMR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation:

-

Weigh 5-25 mg of the purified methyl ester for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃).[2]

-

Ensure the sample is fully dissolved. Gentle warming or vortexing can aid this process.[2]

-

If any particulate matter is present, filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.[2][16]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[2]

-

-

Data Acquisition:

-

The NMR analysis is typically performed on a high-resolution spectrometer (e.g., 600 MHz).[16]

-

Before data acquisition, the probe must be properly tuned to the correct frequency, and the magnetic field should be shimmed to optimize resolution.[2]

-

For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each unique carbon environment.

-

3.2. Mass Spectrometry (GC-MS) Protocol

For volatile compounds like FAMEs, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method.[17]

-

Sample Preparation (Derivatization if starting from fatty acids):

-

If starting from a lipid extract, the fatty acids must first be derivatized to their methyl esters. A common method is heating the dried lipid extract with a sulfuric acid-methanol solution (e.g., 4% v/v H₂SO₄ in methanol) at 80-85°C for one hour.[17]

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column suitable for FAME analysis, such as a SLB®-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used.[18]

-

Injector Temperature: Typically set around 220-250°C.

-

Oven Program: A temperature gradient is used to separate the FAMEs, for example, starting at a lower temperature and ramping up to around 300°C.

-

Carrier Gas: Helium is typically used.

-

-

Mass Spectrometer (MS) Conditions:

-

3.3. Infrared (IR) Spectroscopy Protocol

Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory is a convenient method for analyzing oils and fats.[20][21]

-

Sample Preparation:

-

For ATR-FTIR, minimal sample preparation is required. A small drop of the neat oil or melted solid is placed directly onto the ATR crystal.[21]

-

Alternatively, for transmission IR, a thin film of the sample can be placed between two KBr disks, or the sample can be dissolved in a solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).[21][22]

-

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal or the solvent is collected first.

-

The sample spectrum is then recorded, typically in the mid-IR range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Visualization of Workflows and Pathways

4.1. Experimental Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a fatty acid methyl ester.

Caption: General experimental workflow for spectral analysis.

4.2. Hypothetical Signaling Pathway

Fatty acids and their derivatives can be involved in various cellular signaling pathways. The diagram below illustrates a hypothetical pathway where a VLC-FAME could play a role.

Caption: Hypothetical signaling pathway involving a VLC-FAME.

References

- 1. This compound | 56218-46-3 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. compoundchem.com [compoundchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. THE EFFECTS OF CHAIN LENGTH ON THE INFRARED SPECTRA OF FATTY ACIDS AND METHYL ESTERS | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. scielo.br [scielo.br]

- 17. benchchem.com [benchchem.com]

- 18. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 19. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ukessays.com [ukessays.com]

- 21. davidpublisher.com [davidpublisher.com]

- 22. pubs.acs.org [pubs.acs.org]

In Silico Prediction of Methyl Lycernuate A Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lycernuate A, a pentacyclic triterpenoid (B12794562), belongs to a class of natural products known for a wide array of biological activities. Due to a lack of extensive experimental data on this specific compound, in silico methods provide a robust and efficient approach to predict its bioactivity and guide further research. This technical guide outlines a comprehensive in silico workflow for the characterization of this compound, encompassing target identification, molecular docking, quantitative structure-activity relationship (QSAR) analysis, pharmacophore modeling, and ADMET prediction. Detailed methodologies for these computational experiments are provided, alongside hypothetical bioactivity data based on structurally similar and well-studied triterpenoids. This guide serves as a roadmap for researchers to computationally assess the therapeutic potential of understudied natural products like this compound.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a natural product with the chemical formula C31H50O4 and a molecular weight of 486.737 g/mol . Its core structure is a triterpenoid skeleton, a class of compounds recognized for diverse pharmacological effects, including anti-inflammatory, anticancer, and antidiabetic properties. The in silico prediction of its bioactivity involves using computational models to simulate its interactions with biological targets, predict its pharmacokinetic properties, and estimate its potential toxicity. This approach accelerates the drug discovery process by prioritizing compounds for experimental validation.

A General In Silico Workflow for Bioactivity Prediction

The computational investigation of a novel or understudied natural product like this compound follows a structured workflow. This process begins with acquiring the molecule's structure and progressively narrows down its potential biological functions and targets.

Data Presentation: Hypothetical Bioactivity of Ursane-Type Triterpenoids

To contextualize the potential bioactivity of this compound, we present quantitative data from structurally similar ursane-type triterpenoids. This data can serve as a basis for developing QSAR models.

| Compound | Target/Cell Line | Bioactivity (IC50) in µM | Reference |

| Ursolic Acid | HT-29 (Colon Cancer) | 20 (48h) | [1] |

| Ursolic Acid | HCT116 (Colon Cancer) | 28 (48h) | [2] |

| Ursolic Acid | A431 (Skin Cancer) | 5.2 (48h) | [3] |

| Ursolic Acid | A549 (Lung Cancer) | 5.22 (derivative) | [4] |

| Asiatic Acid | A549 (Lung Cancer) | 64.52 | [5] |

| Asiatic Acid | H1975 (Lung Cancer) | 36.55 | [5] |

| Asiatic Acid | KKU-156 (Cholangiocarcinoma) | 21.2 (48h) | [6] |

| Corosolic Acid | SNU-601 (Gastric Cancer) | 16.9 | [7] |

Table 1: Anticancer Activity of Ursane-Type Triterpenoids

| Compound | Target Enzyme | Bioactivity (IC50) in µM | Reference |

| Ursolic Acid | Tyrosine Kinase (A431 cells) | 24 | [3] |

| Corosolic Acid | α-glucosidase | Potent Inhibition (qualitative) | [8] |

| Boswellic Acid | 5-lipoxygenase | Potent Inhibition (qualitative) | [9] |

Table 2: Enzyme Inhibitory Activity of Related Triterpenoids

Experimental Protocols

This section details the methodologies for the core in silico experiments.

Ligand and Target Preparation

Objective: To prepare the 3D structure of this compound (the ligand) and its potential protein target for docking.

Protocol:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from a chemical database like PubChem (if unavailable, draw using a chemical sketcher like MarvinSketch or ChemDraw).

-

Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, Chem3D).

-

Perform energy minimization of the 3D structure using a force field such as MMFF94 or UFF to obtain a stable conformation.

-

Save the optimized structure in a suitable format (e.g., .pdb, .mol2, .sdf).

-

-

Target Identification and Preparation:

-

Based on the known activities of similar triterpenoids (e.g., anti-inflammatory, anticancer), identify a plausible protein target. For this guide, we select Proto-oncogene tyrosine-protein kinase Src (Src kinase) , a key regulator of cell proliferation and survival.[10][11]

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). A suitable structure for human Src kinase is PDB ID: 1YOJ .[12]

-

Prepare the protein for docking using software like AutoDockTools or UCSF Chimera. This involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning atomic charges (e.g., Gasteiger charges).

-

Saving the prepared protein in a .pdbqt format for AutoDock Vina.

-

-

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound with the active site of Src kinase.

Protocol (using AutoDock Vina):

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the active site of Src kinase. The coordinates of the active site can be determined from the position of the co-crystallized ligand in the original PDB file or through literature search.

-

Set the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to allow for sufficient space for the ligand to move and rotate.

-

-

Docking Execution:

-

Use the prepared ligand (.pdbqt file) and receptor (.pdbqt file) along with the grid parameters as input for AutoDock Vina.

-

Run the docking simulation. Vina will generate a set of binding poses for the ligand within the receptor's active site, ranked by their predicted binding affinities (in kcal/mol).

-

-

Analysis of Results:

-

Analyze the docking results to identify the pose with the lowest binding energy (most favorable).

-

Visualize the protein-ligand complex using software like PyMOL or UCSF Chimera to identify key interactions such as hydrogen bonds and hydrophobic interactions.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

Objective: To develop a mathematical model that correlates the chemical structures of a series of compounds with their biological activity.

Protocol:

-

Dataset Preparation:

-

Compile a dataset of structurally similar compounds with known bioactivities (e.g., the data in Table 1).

-

Draw the 2D structures of all compounds and convert them to 3D, followed by energy minimization as described in 4.1.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a set of molecular descriptors using software like PaDEL-Descriptor or Mordred. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., van der Waals volume).

-

-

Model Building:

-

Divide the dataset into a training set (typically 70-80%) and a test set.

-

Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a model that relates the calculated descriptors (independent variables) to the biological activity (dependent variable) for the training set.[13][14]

-

-

Model Validation:

-

Validate the QSAR model internally using cross-validation (e.g., leave-one-out) on the training set.

-

Validate the model externally by using it to predict the activity of the compounds in the test set and comparing the predicted values with the experimental values. A good model will have a high correlation coefficient (R²) and a low root mean square error (RMSE).[15]

-

Pharmacophore Modeling

Objective: To identify the essential 3D arrangement of chemical features responsible for the biological activity of a molecule.

Protocol (Ligand-Based):

-

Conformational Analysis:

-

Generate a set of low-energy conformers for a set of active compounds (e.g., ursolic acid, asiatic acid).

-

-

Feature Identification:

-

Identify common chemical features among the active compounds, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.

-

-

Pharmacophore Hypothesis Generation:

-

Hypothesis Validation:

-

Validate the best pharmacophore model by using it to screen a database of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

-

ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

Protocol (using web-based tools):

-

Input Structure:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string of this compound.

-

-

Prediction using Web Servers:

-

Submit the SMILES string to free web servers like SwissADME or pkCSM.

-

These tools will predict a range of properties, including:

-

Absorption: Gastrointestinal absorption, P-glycoprotein substrate/inhibitor.

-

Distribution: Blood-brain barrier permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

-

-

Analysis:

-

Analyze the predicted ADMET profile to identify potential liabilities of this compound as a drug candidate.

-

Mandatory Visualization: Hypothetical Signaling Pathway

Based on the selection of Src kinase as a potential target, a hypothetical signaling pathway that could be modulated by this compound is presented below. Src kinases are involved in numerous signaling pathways that regulate cell proliferation, survival, and migration.[16][17] Inhibition of Src kinase by this compound could disrupt these pathways, leading to an anticancer effect.

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of this compound. By leveraging computational tools and knowledge from structurally related compounds, researchers can generate hypotheses about its potential therapeutic applications, identify likely protein targets, and assess its drug-likeness. The detailed protocols and visualizations presented herein are intended to facilitate the computational exploration of this compound and other understudied natural products, thereby accelerating the identification of new drug leads. The findings from these in silico studies will be instrumental in designing focused and efficient experimental validation studies.

References

- 1. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Cytostatic, cytotoxic and protein tyrosine kinase inhibitory activity of ursolic acid in A431 human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence of the Beneficial Effects of Ursolic Acid against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asiatic Acid from Centella asiatica as a Potent EGFR Tyrosine Kinase Inhibitor with Anticancer Activity in NSCLC Cells Harboring Wild-Type and T790M-Mutated EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Boswellia Serrata, A Potential Antiinflammatory Agent: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 11. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. Kinase Atlas [kinase-atlas.bu.edu]

- 14. Src family kinase - Wikipedia [en.wikipedia.org]

- 15. rcsb.org [rcsb.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermostability and Solubility of Methyl Lycernuate A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl lycernuate A, a natural product with the CAS number 56218-46-3 and molecular formula C31H50O4, presents a subject of interest for various research and development applications.[1][2][3] This technical guide addresses the critical physicochemical properties of its thermostability and solubility. Due to the limited availability of specific experimental data in public domains, this document provides a comprehensive framework for the systematic evaluation of these characteristics. It outlines detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and solubility assessments. Furthermore, this guide presents structured tables for data organization and includes visual workflows to aid in experimental design and execution. The methodologies described herein are based on established principles for the analysis of related complex organic molecules and fatty acid methyl esters (FAMEs).

Introduction to this compound

This compound is a naturally occurring compound that, based on its molecular formula, is a complex ester.[1] While often associated with fatty acid methyl esters due to its nomenclature, its higher molecular weight and complex structure, as suggested by its SMILES notation, indicate it may possess properties distinct from simple long-chain FAMEs. A thorough understanding of its thermostability and solubility is paramount for its application in drug development, formulation, and as a research tool.

Known Properties:

-

CAS Number: 56218-46-3[1]

-

Molecular Formula: C31H50O4

-

Storage Temperature: -20℃

Thermostability Analysis

The thermostability of a compound is crucial for determining its shelf-life, processing conditions, and potential for degradation under thermal stress. The primary techniques for evaluating the thermostability of this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of thermal decomposition.

Objective: To determine the temperature at which this compound begins to degrade and to characterize its thermal decomposition profile.

Methodology:

-

Instrument Preparation:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Ensure the sample pan (typically platinum or alumina) is clean and tared.

-

-

Sample Preparation:

-

Accurately weigh 3-5 mg of this compound into the tared TGA pan.

-

-

Analysis Parameters:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Data Collection and Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (T-onset), which is the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

-

Quantify the percentage of residual mass at the end of the experiment.

-

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, crystallization temperature, and other thermal transitions.

Objective: To identify and characterize the thermal transitions of this compound, such as melting and crystallization.

Methodology:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

-

Sample Preparation:

-

Accurately weigh 2-4 mg of this compound into a hermetically sealed aluminum pan.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Analysis Parameters:

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 0°C).

-

Heat from the starting temperature to a point above the melting transition (e.g., 200°C) at a controlled rate (e.g., 5-10°C/min).

-

Hold at the high temperature for 2-5 minutes to ensure complete melting.

-

Cool back to the starting temperature at the same controlled rate.

-

A second heating scan is often performed to observe the behavior of the recrystallized material.

-

-

-

Data Collection and Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the onset temperature and peak temperature of any endothermic (melting) or exothermic (crystallization) events.

-

Calculate the enthalpy of fusion (ΔH) from the area of the melting peak.

-

Data Presentation: Thermostability

The quantitative data obtained from TGA and DSC analyses should be summarized as follows:

| Parameter | Method | Value | Units | Notes |

| Onset of Decomposition (T-onset) | TGA | °C | Temperature at 5% mass loss. | |

| Temperature of Max. Decomposition | TGA (DTG) | °C | Peak of the derivative thermogram. | |

| Residual Mass at 600°C | TGA | % | Indicates the amount of non-volatile residue. | |

| Melting Onset Temperature | DSC | °C | Start of the melting endotherm. | |

| Melting Peak Temperature (Tm) | DSC | °C | Peak of the melting endotherm. | |

| Enthalpy of Fusion (ΔH) | DSC | J/g | Heat required for melting. | |

| Crystallization Onset Temperature | DSC | °C | Start of the crystallization exotherm on cooling. | |

| Crystallization Peak Temperature (Tc) | DSC | °C | Peak of the crystallization exotherm on cooling. |

Solubility Analysis

The solubility of a compound in various solvents is a critical parameter for formulation, purification, and analytical method development. The principle of "like dissolves like" suggests that this compound, as a large, complex ester, will likely exhibit poor solubility in polar solvents like water and better solubility in organic solvents.

Experimental Protocol: Equilibrium Solubility Determination

This method determines the saturation concentration of a solute in a solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically and industrially relevant solvents.

Methodology:

-

Solvent Selection:

-

Non-polar: Hexane, Heptane

-

Moderately Polar: Dichloromethane, Ethyl Acetate

-

Polar Protic: Ethanol, Methanol

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetone

-

Aqueous: Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand undisturbed for a period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Data Presentation: Solubility

The quantitative solubility data should be presented in a clear, tabular format.

| Solvent | Solvent Polarity | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Non-polar | 25 | ||

| Heptane | Non-polar | 25 | ||

| Dichloromethane | Moderately Polar | 25 | ||

| Ethyl Acetate | Moderately Polar | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| DMSO | Polar Aprotic | 25 | ||

| Purified Water | Aqueous | 25 | ||

| PBS (pH 7.4) | Aqueous | 25 |

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Thermostability Analysis.

Caption: Workflow for Solubility Determination.

Conclusion

While specific experimental data for the thermostability and solubility of this compound are not widely published, this guide provides a robust framework for researchers to systematically determine these critical parameters. The detailed protocols for TGA and DSC will enable a thorough characterization of its thermal properties, while the equilibrium solubility protocol will provide essential data for formulation and analytical development. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data, thereby facilitating the advancement of research and development involving this compound.

References

A Technical Guide to Methyl Lycernuate A for Scientific Professionals

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Methyl lycernuate A, a naturally occurring triterpenoid (B12794562). This guide details its commercially available sources, summarizes key quantitative data, and presents relevant experimental contexts and potential biological signaling pathways.

Introduction to this compound

This compound is a triterpenoid compound, typically isolated from fungi of the Ganoderma genus, which are well-known in traditional medicine. As a member of the diverse family of Ganoderma triterpenoids, it is of significant interest to the scientific community for its potential pharmacological activities. These activities are thought to include anti-inflammatory, antioxidant, and immunomodulatory effects. Structurally, it possesses the characteristic multi-ring system of triterpenoids, and its methyl ester form influences its solubility and potential for chemical modification.

Commercial Availability

A critical step in the research and development pipeline is the procurement of high-purity compounds. Several chemical suppliers offer this compound for research purposes. The table below summarizes the available quantitative data from a selection of these suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities | Price (USD) |

| Parchem | 56218-46-3 | Not specified | Not specified | Not specified | Bulk and other packaging options available upon request. | Price available upon request. |

| Immunomart (TargetMol) | 56218-46-3 | C31H50O4 | 486.737 | Not specified | 5 mg | $590 |

| Antimex Chemical Limited | 56218-46-3 | Not specified | Not specified | 99% | Not specified | Price available upon request. |

| Shanghai Yiyan Biotechnology Co., Ltd. | 56218-46-3 | Not specified | Not specified | 96.50% | Customizable | Price available upon request. |

| 009 Biology | 56218-46-3 | Not specified | Not specified | Not specified | Not specified | Price available upon request. |

| Shanghai Bohu Biotechnology Co., Ltd. | 56218-46-3 | C31H50O4 | 486 | ≥98% (HPLC) | 5mg | Price available upon request. |

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, methodologies for the isolation, analysis, and biological evaluation of related Ganoderma triterpenoids can be adapted.

Isolation of Triterpenoids from Ganoderma lucidum

A general workflow for the isolation of triterpenoids, including this compound, from their natural source, Ganoderma lucidum, is presented below. This process typically involves extraction, partitioning, and chromatographic separation.

Analytical High-Performance Liquid Chromatography (HPLC)

To assess the purity of this compound, a reverse-phase HPLC method is typically employed. A generalized protocol is provided below, which should be optimized for the specific instrument and column used.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid or Phosphoric acid (for mobile phase modification)

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in methanol to a known concentration (e.g., 1 mg/mL).

-

Mobile Phase Preparation: Prepare a suitable mobile phase, which is often a gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10-20 µL

-

Detection wavelength: Typically in the range of 200-250 nm for triterpenoids.

-

Column temperature: Ambient or controlled (e.g., 25°C).

-

-